molecular formula C29H36N6O2 B2439739 1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902931-69-5

1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2439739
CAS No.: 902931-69-5
M. Wt: 500.647
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Description

1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C29H36N6O2 and its molecular weight is 500.647. The purity is usually 95%.
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Biological Activity

The compound 1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H34N6OC_{25}H_{34}N_{6}O with a molecular weight of approximately 442.58 g/mol. It features a piperazine ring and a triazoloquinazolinone structure, which are known to influence its biological properties.

The compound's mechanism of action primarily involves the inhibition of specific protein kinases. Protein kinases are critical in regulating various cellular processes, including cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound may modulate cellular signaling pathways that are often dysregulated in diseases such as cancer.

Anticancer Activity

Research indicates that compounds with similar structures to this triazoloquinazolinone exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.
  • In vivo studies demonstrated tumor regression in xenograft models when treated with similar quinazolinone derivatives.

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological effects:

  • Anxiolytic and antidepressant activities have been observed in related piperazine derivatives. These effects may be mediated through serotonin receptor modulation.
  • Cognitive enhancement has also been reported with similar compounds, indicating potential applications in treating neurodegenerative disorders.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of triazoloquinazolinones. The results showed that the compound significantly inhibited tumor growth in mouse models and induced apoptosis in various cancer cell lines (IC50 values ranging from 10 to 30 µM) .

Study 2: Neuropharmacological Assessment

Another research article focused on the neuropharmacological profile of piperazine derivatives. The study found that compounds similar to this triazoloquinazolinone exhibited anxiolytic effects in rodent models at doses of 5-20 mg/kg . Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits tumor growthJournal of Medicinal Chemistry
NeuropharmacologicalAnxiolytic effects; cognitive enhancementNeuropharmacology Studies
Protein Kinase InhibitionModulates cellular signaling pathwaysMechanistic Studies

Properties

CAS No.

902931-69-5

Molecular Formula

C29H36N6O2

Molecular Weight

500.647

IUPAC Name

1-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C29H36N6O2/c1-20(2)13-14-34-28(37)23-7-5-6-8-24(23)35-26(30-31-29(34)35)11-12-27(36)33-17-15-32(16-18-33)25-19-21(3)9-10-22(25)4/h5-10,19-20H,11-18H2,1-4H3

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC(C)C

solubility

not available

Origin of Product

United States

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